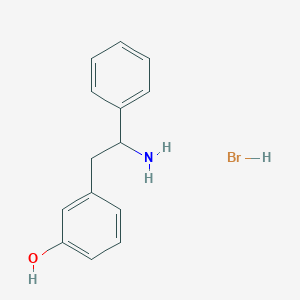

3-(2-Amino-2-phenylethyl)phenol hydrobromide

Description

Propriétés

IUPAC Name |

3-(2-amino-2-phenylethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.BrH/c15-14(12-6-2-1-3-7-12)10-11-5-4-8-13(16)9-11;/h1-9,14,16H,10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUGZFVQSCZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-50-9 | |

| Record name | Phenol, 3-(2-amino-2-phenylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis of (S)-2-Amino-2-phenylethanol

(S)-2-Amino-2-phenylethanol can be synthesized through various reactions, as shown in the table below, along with their respective yields and reaction conditions:

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 63% | With triethylamine; In dimethyl sulfoxide; at 140℃; for 0.333333h; Microwave irradiation | 6-Chloro-3-nitro-2-picoline (22 mg, 0.13 mmol) was coupled with (2-amino-2-phenyl)- propanol (34 mg, 0.25 mmol) in triethylamine (0.030 mL, 0.25 mmol) in DMSO (1 mL). The reaction was heated to 140 °C for 1200 seconds in a microwave oven. The mixture was diluted with 20 mL of EtOAc and then washed with NI-14CI (aq) three times. The organic phase was collected, dried with anhydrous MgSO4 and filtered. The dry organic phase was evaporated and purification on silica column with 5: 1 n-Heptane : EtOAc gave 22 mg (63percent) of (R)-2- (6-methyl-5-nitro-pyridin-2-ylamino) 2-phenyl-ethanol as a yellow solid. |

| 56% | With 4-methyl-morpholine; benzotriazol-1-ol; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; In tetrahydrofuran; for 24h | 4-Pyridin-4-ylbenzoic acid (5.86 g, 29.4 mmol) was dissolved in 300 ml of THF. Subsequently, N-methylmorpholine (4.04 g, 29.5 mmol), (2S)-2-amino-2-phenylethanol (3.96 g, 29.3 mmol) and 1-hydroxybenzotriazol (3.96 g, 29.3 mmol) were added. Finally EDC (5.63 g, 29.4 mmol) was added over a period of 5 min and the heterogenic reaction mixture was stirred for 24 h, whereupon an oily precipitation occured. After evaporation of the solvent under reduced pressure the residue was dissolved in DCM (500 ml), washed twice with aqueous NaOH (50 ml of a 2 M solution) and subsequently with water. After drying the organic phase over sodium sulfate and evaporating the solvent under reduced pressure the raw title compound was obtained as an oily residue (8.4 g). Column chromatography (silica gel; eluent: EtOAc with an increasing amount of MeOH (0 up to 5percent)) yielded the pure title compound (5.2 g, yield: 56percent) as a white crystalline product. |

| - | In toluene; at 140℃; for 20h;Molecular sieve | 5-(4-Fluoro-phenyl)-5-oxo-pentanoic acid (1g, 5.10 mmol) and (S)-(+)-2-phenylglycinol (0.839 g, 6.12 mmol) in toluene (15 ml.) together with 4A molecular sieves was heated at 1400C under Dean-Stark conditions for 20 hours. The reaction mixture was filtered through Celite, evaporated and the residue dissolved in ethyl acetate then re- evaporated. The crude material was purified by column chromatography eluting with 20- 40% ethyl acetate in cyclohexane to afford (3S,8aS)-8a-(4-fluoro-phenyl)-3-phenyl- hexahydro-oxazolo[3,2-a]pyridin-5-one (1.08g). |

| - | In tetrahydrofuran; for 4h;Inert atmosphere; Reflux | In a 250 mL of round bottom flask, equipped with Dean-Stark trap and a reflux condenser, 6-methoxypicolinaldehyde (500 mg, 3.65 mmol), (S)-2 (+)- phenylglycinol (500 mg, 3.65 mmol) and anhydrous THF (30 mL) were mixed and heated at reflux under argon for 4 h. (S,E)-2-((6-methoxypyridin-2-yl)methyleneamino)- 2-phenylethanol was used directly in the next step without further purification. HDMS (470 mg, 2.92 mmol), (NH4)2SO4 (53 mg, 0.4 mmol) and anhydrous THF (15 mL) were added to compound 47 (934 mg, 3.65 mmol). The reaction mixture was heated at 800C for 2 h under argon. Then the solvent was removed in vacuo to afford crude (S,E)-N-((6-methoxypyridin-2-yl)methylene)-l-phenyl-2-(trimethylsilyloxy)ethanamine (1.2 g). |

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Amino-2-phenylethyl)phenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a precursor in the development of pharmaceuticals. Its structural similarity to biologically active molecules allows it to be explored for:

- Antidepressant activity : Research indicates that derivatives of phenethylamines may exhibit mood-enhancing properties.

- Anticancer agents : Some studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Biological Studies

Mechanism of Action : The biological activity of 3-(2-Amino-2-phenylethyl)phenol hydrobromide is attributed to its ability to interact with neurotransmitter systems and influence receptor activity. This interaction may lead to:

- Modulation of serotonin receptors , which can affect mood and anxiety levels.

- Inhibition of specific enzymes involved in cancer cell proliferation.

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in various industrial applications:

- Agrochemicals : It can serve as an intermediate in the synthesis of pesticides and herbicides.

- Dyes and pigments : Its phenolic structure allows it to be used in the production of colorants.

Case Study 1: Antidepressant Development

A study investigated the efficacy of phenethylamine derivatives, including 3-(2-Amino-2-phenylethyl)phenol hydrobromide, in treating depression. The results indicated significant improvements in mood-related behaviors in animal models when administered at specific dosages. This highlights the potential for further development into therapeutic agents for mood disorders.

Case Study 2: Anticancer Properties

Research conducted on various phenolic compounds demonstrated that certain derivatives could inhibit the growth of breast cancer cells in vitro. The study suggested that 3-(2-Amino-2-phenylethyl)phenol hydrobromide could be further explored for its anticancer properties due to its structural similarities with known anticancer agents.

Mécanisme D'action

The mechanism of action of 3-(2-Amino-2-phenylethyl)phenol hydrobromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Eletriptan Hydrobromide

- Structure: (R)-3-[(1-Methyl-2-pyrrolidinyl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole monohydrobromide.

- Molecular Weight : 462.43 g/mol.

- Solubility : Readily soluble in water .

- Biological Activity : Selective 5-HT1B/1D receptor agonist, used for migraine treatment.

- Comparison: Eletriptan’s indole core and sulfonyl group contrast with the simpler phenol-amine structure of the target compound. The pyrrolidinyl group in eletriptan enhances receptor selectivity, while the amino-phenylethyl group in the target compound may prioritize different binding interactions. Higher molecular weight and water solubility of eletriptan suggest distinct pharmacokinetic profiles .

3-(1,3-Dimethylpiperidin-4-yl)phenol Hydrobromide (Compound 5a)

2-[3-[Bis(1-Methylethyl)Amino]-1-Phenylpropyl]-4-Methylphenol Hydrobromide

- Structure: Branched isopropylamine substituents and a methylphenol group.

- Comparison: The bis-isopropylamino group increases steric bulk and lipophilicity compared to the target compound’s amino-phenylethyl chain. Reduced water solubility is likely due to the hydrophobic isopropyl groups, whereas the target compound’s hydrobromide salt may improve aqueous solubility .

Phenol Ether Derivatives (e.g., Compound (−)-18)

- Structure: Phenol ether with a hexyl chain.

- Biological Activity : IC50 values of 50–150 nM for enzyme inhibition (PM I, II, IV).

- Comparison: Phenol ethers exhibit lower solvation than alkyl ethers, enhancing activity. The target compound’s free phenol group may similarly engage in hydrogen bonding but with distinct positioning in binding pockets .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Biological Activity | Key Structural Features |

|---|---|---|---|---|---|

| 3-(2-Amino-2-phenylethyl)phenol hydrobromide | C₁₄H₁₄BrNO (estimated) | ~300 (estimated) | Moderate (est.) | Not reported | Phenol, amino-phenylethyl, hydrobromide |

| Eletriptan hydrobromide | C₂₂H₂₆N₂O₂S·HBr | 462.43 | High in water | 5-HT1B/1D agonist | Indole, pyrrolidinyl, sulfonyl |

| 3-(1,3-Dimethylpiperidin-4-yl)phenol hydrobromide | C₁₃H₁₈BrNO | 284.20 | Not reported | Opioid receptor modulation | Piperidine, methyl groups |

| 2-[3-[Bis(isopropyl)amino]...phenol hydrobromide | C₂₂H₃₀BrNO | 420.39 | Low (est.) | Not reported | Bis-isopropylamine, methylphenol |

| Compound (−)-18 (phenol ether) | Not specified | Not reported | Low | IC50 = 50–150 nM (enzyme inhibition) | Phenol ether, hexyl chain |

Research Findings and Mechanistic Insights

- Receptor Binding : Piperidine-based compounds (e.g., 5a) show opioid receptor activity, suggesting that nitrogen-containing heterocycles are critical for such interactions. The target compound’s ethylamine chain may offer flexibility for diverse receptor binding .

- Solubility vs. Activity: Eletriptan’s high water solubility correlates with its therapeutic efficacy, whereas phenol ethers (e.g., (−)-18) trade solubility for enhanced membrane permeability and target engagement .

Activité Biologique

3-(2-Amino-2-phenylethyl)phenol hydrobromide, also known as a phenolic compound with potential biological activity, has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula: CHBrN\O

- Molecular Weight: 308.21 g/mol

The structure consists of a phenolic core substituted with an aminoethyl side chain, which is critical for its biological interactions.

The biological activity of 3-(2-Amino-2-phenylethyl)phenol hydrobromide is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Receptor Modulation: It can act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antioxidant Activity: The phenolic structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that 3-(2-Amino-2-phenylethyl)phenol hydrobromide exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 15.0 |

| MCF-7 (breast) | 12.5 |

| A549 (lung) | 10.0 |

These results suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In animal models of neurodegeneration, administration of 3-(2-Amino-2-phenylethyl)phenol hydrobromide resulted in:

- Reduced neuronal apoptosis

- Improved cognitive function as measured by behavioral tests

- Decreased levels of pro-inflammatory cytokines

Study 1: Anticancer Activity in MCF-7 Cells

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of 3-(2-Amino-2-phenylethyl)phenol hydrobromide against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Study 2: Neuroprotection in Rodent Models

Another study focused on the neuroprotective effects of the compound in rodent models of Alzheimer's disease. Treatment with 3-(2-Amino-2-phenylethyl)phenol hydrobromide resulted in improved memory performance and a reduction in amyloid-beta plaque accumulation.

Q & A

Q. What are the established synthetic routes for 3-(2-Amino-2-phenylethyl)phenol hydrobromide, and how can reaction conditions be optimized for higher yields?

The synthesis of phenolic hydrobromide derivatives often involves multi-step organic reactions. For example, enzymatic resolution using supported lipases (e.g., Amano SD) has been employed in structurally similar compounds to achieve stereochemical control, yielding products with ~32-36% efficiency under optimized conditions (e.g., solvent selection, temperature, and reaction time) . For amino-phenolic precursors, bromination or hydrobromide salt formation via HBr gas exposure in anhydrous conditions is common. Key steps include protecting phenolic hydroxyl groups during amine alkylation to avoid side reactions, followed by deprotection and salt formation .

Q. Which analytical methods are most reliable for confirming the purity and structure of 3-(2-Amino-2-phenylethyl)phenol hydrobromide?

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for verifying the aromatic substitution pattern and amine-proton environments. For example, phenolic protons typically resonate at δ 9-10 ppm, while amine hydrogens appear as broad singlets .

- Chiral HPLC: Essential for resolving stereoisomers if the compound has chiral centers, using columns like Chiralpak AD-H and mobile phases such as hexane/isopropanol .

- Elemental Analysis: Validates hydrobromide stoichiometry (e.g., C, H, N, Br % within ±0.3% of theoretical values) .

- Infrared Spectroscopy (IR): Confirms phenolic O-H stretches (~3200-3500 cm) and ammonium N-H vibrations (~2500-3000 cm) .

Advanced Research Questions

Q. How does 3-(2-Amino-2-phenylethyl)phenol hydrobromide interact with biological targets such as NMDA receptors, and what structural features drive its antagonistic activity?

Structurally analogous hydrobromide salts (e.g., 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl] phenol hydrobromide) exhibit selective antagonism at GluN1/GluN2B NMDA receptors. The phenolic hydroxyl and ammonium groups are critical for hydrogen bonding with receptor residues (e.g., GluN2B Thr276), while the phenyl-ethylamine moiety enhances hydrophobic interactions. Molecular docking and mutagenesis studies suggest that substituents on the phenyl ring modulate binding affinity .

Q. What strategies mitigate stability issues (e.g., hygroscopicity, oxidation) during long-term storage of phenolic hydrobromide salts?

- Packaging: Store in well-closed, amber glass containers under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation .

- Temperature: Controlled room temperature (20-25°C) is standard, but analogs with labile functional groups may require −20°C storage .

- Stabilizers: Add antioxidants like BHT (0.01-0.1% w/w) to suppress phenolic oxidation .

Q. How can researchers resolve contradictory data in pharmacological efficacy studies involving this compound?

- Assay Validation: Ensure receptor-binding assays (e.g., radioligand displacement) use standardized protocols, as variations in buffer pH or ion concentration (e.g., Mg) impact NMDA receptor activity .

- Metabolite Interference: Use LC-MS to rule out contributions from degradation products or metabolites in in vivo studies .

- Stereochemical Purity: Confirm enantiomeric excess via chiral HPLC, as impurities in stereoisomers can falsely inflate or reduce observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.